molecular formula C14H20N2O2 B8273867 3-Amino-4-(2-methyl-cyclopentylamino)-benzoic acid methyl ester

3-Amino-4-(2-methyl-cyclopentylamino)-benzoic acid methyl ester

Cat. No. B8273867
M. Wt: 248.32 g/mol
InChI Key: KTRKKHJHUAVMBH-UHFFFAOYSA-N
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Patent
US09156796B2

Procedure details

12.74 g 4-(2-Methyl-cyclopentylamino)-3-nitro-benzoic acid methyl ester were dissolved in 80 ml methanol, 0.39 g of palladium on carbon (10%) were added and the mixture was hydrogenated at 5 bar for 16 h. The catalyst was removed by filtration over celite, the filtrate was concentrated and the residue purified by chromatography (silica, ethyl acetate/hexane) to obtain 8.17 g (72%) of 3-Amino-4-(2-methyl-cyclopentylamino)-benzoic acid methyl ester.
Name
4-(2-Methyl-cyclopentylamino)-3-nitro-benzoic acid methyl ester
Quantity
12.74 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.39 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH:11]2[CH2:15][CH2:14][CH2:13][CH:12]2[CH3:16])=[C:6]([N+:17]([O-])=O)[CH:5]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH:11]2[CH2:15][CH2:14][CH2:13][CH:12]2[CH3:16])=[C:6]([NH2:17])[CH:5]=1

Inputs

Step One
Name
4-(2-Methyl-cyclopentylamino)-3-nitro-benzoic acid methyl ester
Quantity
12.74 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NC1C(CCC1)C)[N+](=O)[O-])=O
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.39 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography (silica, ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NC1C(CCC1)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.17 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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